
(R)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound that features a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can produce an amine derivative.
Applications De Recherche Scientifique
®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which ®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-Chloro-4-(trifluoromethyl)phenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
®-1-(2-Bromo-4-(methyl)phenyl)ethan-1-ol: Similar structure but with a methyl group instead of trifluoromethyl.
®-1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high specificity and reactivity.
Propriétés
Formule moléculaire |
C9H8BrF3O |
|---|---|
Poids moléculaire |
269.06 g/mol |
Nom IUPAC |
(1R)-1-[2-bromo-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 |
Clé InChI |
XPFDDYBJCCPXTL-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=C1)C(F)(F)F)Br)O |
SMILES canonique |
CC(C1=C(C=C(C=C1)C(F)(F)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



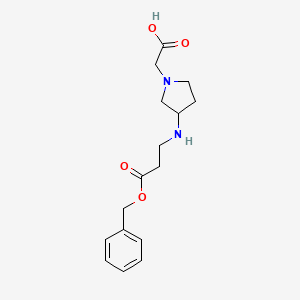
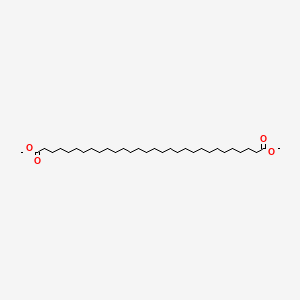
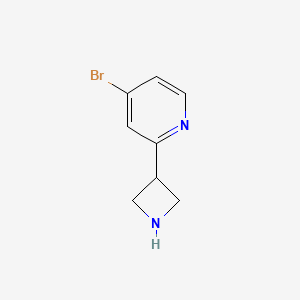
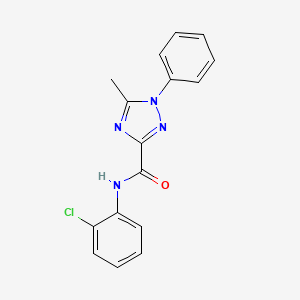
![2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12990297.png)

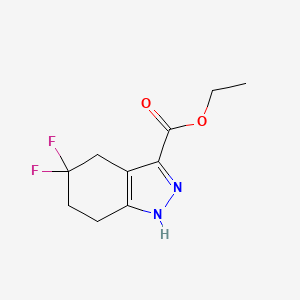
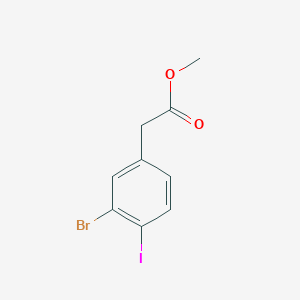

![5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990336.png)
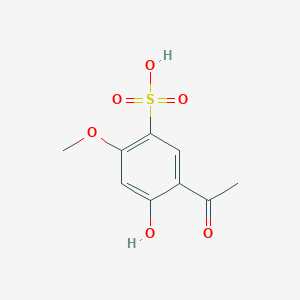
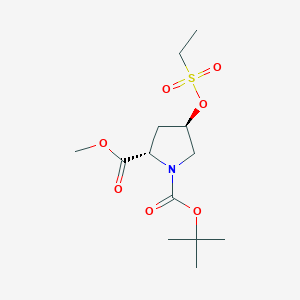
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12990351.png)
